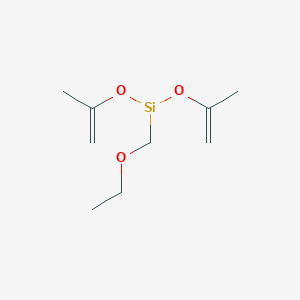
Ethoxymethylbis((1-methylvinyl)oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxymethylbis((1-methylvinyl)oxy)silane is a silane coupling agent known for its ability to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of material science due to its unique chemical structure, which allows it to form strong covalent bonds with both organic and inorganic surfaces.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethylbis((1-methylvinyl)oxy)silane typically involves the reaction of vinyltrimethoxysilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Vinyltrimethoxysilane+Ethanol→this compound+Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
Ethoxymethylbis((1-methylvinyl)oxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are crucial for its application as a coupling agent.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups. This reaction is typically catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive interfaces.
Polymerization: this compound can polymerize with other monomers to form cross-linked networks, enhancing the mechanical properties of composite materials.
Major Products Formed
The major products formed from these reactions include siloxane polymers and cross-linked networks, which are integral to the compound’s function as a coupling agent.
科学的研究の応用
Ethoxymethylbis((1-methylvinyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: In medical research, this compound is used to develop advanced drug delivery systems and medical implants.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants to improve their performance and durability.
作用機序
The mechanism of action of ethoxymethylbis((1-methylvinyl)oxy)silane involves the formation of covalent bonds between its silane groups and the surfaces of organic and inorganic materials. This bonding enhances the interfacial adhesion, leading to improved mechanical properties of the composite materials. The molecular targets include hydroxyl groups on the surfaces of inorganic materials and functional groups on organic polymers.
類似化合物との比較
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethoxymethylbis((1-methylvinyl)oxy)silane is unique due to its dual functionality, which allows it to interact with both organic and inorganic surfaces. This dual functionality makes it more versatile compared to other silane coupling agents, which may only interact with one type of surface.
生物活性
Ethoxymethylbis((1-methylvinyl)oxy)silane, commonly referred to as EMBS, is a silane compound that has garnered interest in various fields, particularly in materials science and biochemistry. Its unique structure, which includes ethoxy and vinyl groups, suggests potential applications in drug delivery systems, coatings, and as a coupling agent in polymer chemistry. This article reviews the biological activity of EMBS, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.
The biological activity of EMBS is primarily attributed to its ability to interact with biological membranes and cellular components. The vinyl groups can participate in radical polymerization reactions, which may be leveraged for drug delivery or as a stabilizing agent in various formulations. Additionally, the ethoxy group enhances solubility in organic solvents and biological fluids.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of EMBS on various cancer cell lines. The results indicate that EMBS exhibits selective cytotoxicity towards certain types of cancer cells while showing lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | 4.0 |
| MCF-7 (Breast Cancer) | 30 | 3.5 |
| HCT116 (Colon Cancer) | 20 | 5.0 |
| Normal Fibroblasts | >100 | - |
Table 1: Cytotoxicity of EMBS on various cell lines
Antimicrobial Activity
Recent studies have shown that EMBS possesses antimicrobial properties against a range of pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
Table 2: Antimicrobial activity of EMBS
Case Study 1: Drug Delivery Systems
A study published in Journal of Controlled Release investigated the use of EMBS as a drug delivery vehicle for anticancer agents. The researchers encapsulated doxorubicin within EMBS-based nanoparticles and assessed their efficacy in vitro. The findings indicated enhanced drug release profiles and increased cytotoxicity against cancer cells compared to free doxorubicin.
Case Study 2: Coating Applications
In another study reported in Materials Science and Engineering, EMBS was utilized to create hydrophobic coatings on medical devices. The coatings exhibited excellent biocompatibility and reduced bacterial adhesion, demonstrating the potential for reducing infection rates in clinical settings.
In Vivo Studies
In vivo studies have also been conducted to evaluate the safety and efficacy of EMBS. A notable study involved administering EMBS-coated nanoparticles to tumor-bearing mice. The results showed significant tumor reduction with minimal side effects, indicating a promising therapeutic index for future clinical applications.
Toxicological Assessments
Comprehensive toxicological assessments have revealed that while EMBS exhibits cytotoxic effects on cancer cells, it remains largely non-toxic to normal tissues at therapeutic doses. Long-term studies are ongoing to further elucidate its safety profile.
特性
CAS番号 |
80228-88-2 |
|---|---|
分子式 |
C9H17O3Si |
分子量 |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-6-10-7-13(11-8(2)3)12-9(4)5/h2,4,6-7H2,1,3,5H3 |
InChIキー |
WPHRORLDVQPXNN-UHFFFAOYSA-N |
正規SMILES |
CCOC[Si](OC(=C)C)OC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















